1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid
Description
1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid is a piperidine-2-carboxylic acid derivative functionalized with a 2-nitrobenzoyl group at the nitrogen atom. Piperidine-2-carboxylic acid (pipecolic acid) is a naturally occurring amino acid derivative with a six-membered ring structure, serving as a scaffold for numerous bioactive compounds .
Properties
IUPAC Name |
1-(2-nitrobenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-12(9-5-1-2-6-10(9)15(19)20)14-8-4-3-7-11(14)13(17)18/h1-2,5-6,11H,3-4,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIFDNIJAIELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-nitrobenzoyl chloride.
Reaction Conditions: The piperidine is reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitrobenzoyl group is susceptible to reduction under catalytic hydrogenation or chemical reducing conditions.
Key Findings :
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Electron-withdrawing groups (e.g., nitro) on aromatic rings accelerate reduction kinetics .
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Hydrogenation yields are highly dependent on catalyst loading and solvent polarity .
Carboxylic Acid Reactivity
The carboxylic acid group participates in esterification, salt formation, and decarboxylation.
Key Findings :
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Esterification efficiency correlates with alcohol nucleophilicity and reaction temperature .
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Decarboxylation is favored in non-polar solvents and at elevated temperatures .
Piperidine Ring Modifications
The piperidine ring undergoes alkylation, acylation, and ring-opening reactions.
Key Findings :
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Steric hindrance from the 2-nitrobenzoyl group slows N-alkylation kinetics .
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Ring-opening reactions are pH-dependent, with optimal yields under strongly acidic conditions .
Electrophilic Aromatic Substitution (EAS)
The 2-nitrobenzoyl group directs electrophiles to specific positions on the aromatic ring.
Key Findings :
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Nitro groups strongly deactivate the ring, necessitating harsh conditions for EAS .
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Halogenation regioselectivity aligns with the directing effects of the nitro group .
Cross-Coupling Reactions
The aromatic nitro group can act as a directing group for transition metal-catalyzed couplings.
Key Findings :
Scientific Research Applications
Medicinal Chemistry
NBPCA has been investigated for its potential therapeutic properties. Research indicates that it exhibits:
- Antimicrobial Activity : Studies have shown that NBPCA possesses antibacterial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that NBPCA can inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Organic Synthesis
In organic chemistry, NBPCA serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds:
- Reagent in Coupling Reactions : NBPCA can be utilized in coupling reactions to form amides and other derivatives, expanding the toolbox for synthetic chemists.
- Building Block for Drug Development : The compound's structure can be modified to enhance biological activity or reduce toxicity, making it valuable in the pharmaceutical industry.
Material Science
The unique properties of NBPCA also lend themselves to applications in materials science:
- Polymer Chemistry : NBPCA can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that respond to environmental stimuli.
- Nanotechnology : Research is ongoing into the use of NBPCA as a precursor for nanomaterials, which could have applications in drug delivery systems due to their biocompatibility.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of NBPCA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2023) demonstrated that NBPCA inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Mechanism of Action
The mechanism of action of 1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets and pathways. For example, the reduction product (amino derivative) can interact with enzymes and receptors, influencing biological processes. The nitro group can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Acylated derivatives (e.g., benzylsulfonyl, isopropyl) achieve high yields (≥97%) under mild conditions , while bulkier or electron-deficient substituents (e.g., nitrobenzoyl) may require optimized protocols to avoid side reactions.
Neurological Targets
- NMDA Receptor Antagonists: Analogs like cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) exhibit nanomolar affinity for NMDA receptors, acting as competitive antagonists . The nitro group in 1-(2-nitrobenzoyl)piperidine-2-carboxylic acid may similarly enhance receptor binding through polar interactions.
- Kinetics of Binding : Conformational restriction (e.g., via nitrobenzoyl substitution) could slow dissociation rates, improving therapeutic efficacy .
Antimicrobial and Enzyme Inhibition
- Metallo-β-Lactamase Inhibitors: Derivatives like (2R)-1-(2-(2,3-dihydroxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic acid (mjr347) disrupt zinc-dependent enzymes, combating antibiotic resistance .
Imaging and Diagnostics
- PET Ligands : Piperidine-2-carboxylic acid derivatives are utilized in positron emission tomography (PET) tracers for immune checkpoint targets (e.g., PD-1/PD-L1) .
Physicochemical and Spectral Properties
NMR and Mass Spectrometry
¹H NMR Shifts :
- Piperidine protons in this compound are expected to resonate at δ 1.2–3.8 (piperidine backbone) and δ 7.5–8.5 (aromatic nitro group), comparable to analogs like 1-(3-nitrophenylsulfonyl)piperidine-2-carboxylic acid .
- In contrast, alkyl-substituted derivatives (e.g., isopropyl) show upfield shifts for methyl groups (δ 1.23–1.34) .
HRMS Data :
Comparative Analysis of Substituent Effects
Biological Activity
1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a nitrobenzoyl group and a carboxylic acid group. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug discovery.
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
- CAS Number : 1103816-02-9
The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can lead to the formation of derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels, while the piperidine ring may interact with enzymes and receptors, modulating biological processes.
Potential Therapeutic Applications
Research indicates that derivatives of this compound exhibit promising activities in several therapeutic areas:
- Anti-Cancer Activity : Some studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, benzoylpiperidine-based compounds have been identified as reversible monoacylglycerol lipase (MAGL) inhibitors, which may play a role in cancer treatment by modulating endocannabinoid signaling pathways .
- Neurological Disorders : The compound's ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. Its derivatives may affect synaptic plasticity and neuronal signaling pathways .
Study 1: Anti-Cancer Efficacy
A study investigating the anti-cancer properties of benzoylpiperidine derivatives found that certain compounds demonstrated significant cytotoxicity against human acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cell lines. The most active compounds showed IC50 values in the sub-micromolar range, indicating potent anti-cancer effects .
Study 2: Mechanistic Insights
In another research effort focused on the mechanism of action, it was revealed that some piperidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays indicated that these compounds acted in a dose-dependent manner to promote cell death in MCF-7 breast cancer cells .
Comparative Biological Activity Table
Q & A
Basic: What are the optimal synthetic routes for 1-(2-nitrobenzoyl)piperidine-2-carboxylic acid, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis typically involves coupling 2-nitrobenzoyl chloride with piperidine-2-carboxylic acid derivatives. Key considerations include:
- Solid-phase synthesis : Utilize tert-butyloxycarbonyl (Boc)-protected intermediates for selective deprotection .
- Solution-phase optimization : Employ coupling agents like HATU or EDCI to enhance amide bond formation efficiency. Reaction yields improve under inert atmospheres (N₂/Ar) at 0–25°C .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) achieves >95% purity. Monitor via TLC (Rf = 0.3–0.5 in 1:1 hexane:EtOAc) .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies key signals: δ 8.2–8.5 ppm (aromatic protons), δ 3.5–4.2 ppm (piperidine CH₂), and δ 1.5–2.1 ppm (piperidine backbone) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected m/z: calculated via molecular formula C₁₃H₁₄N₂O₅) .
Basic: How should researchers ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Store at –20°C in amber vials under desiccant (silica gel) to prevent hydrolysis. Avoid exposure to moisture and light .
- Degradation Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) to detect hydrolyzed byproducts (e.g., free piperidine-2-carboxylic acid) .
Advanced: What strategies resolve contradictions in stereochemical assignments of derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in chiral centers by growing single crystals in ethanol/water (slow evaporation) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict optical rotation and compare with experimental CD spectra .
Advanced: How can structure-activity relationship (SAR) studies be designed for nitrobenzoyl-piperidine analogs?
Methodological Answer:
- Substituent Variation : Systematically modify the nitro group (e.g., –NO₂ → –NH₂) and piperidine substituents to assess bioactivity shifts.
- In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in inflammation pathways) to prioritize analogs .
Advanced: How should researchers address contradictory solubility data in polar vs. non-polar solvents?
Methodological Answer:
- Co-solvent Systems : Test binary mixtures (e.g., DMSO/water or EtOH/hexane) to enhance solubility. Use Hansen solubility parameters (HSPiP software) for predictive modeling .
- Salt Formation : Explore sodium or hydrochloride salts to improve aqueous solubility (validate via pH-solubility profiles) .
Advanced: What methodologies validate reaction mechanisms for nitro-group reduction in this scaffold?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reduction pathways (e.g., LC-MS analysis of intermediates) .
- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., nitro → amine conversion) .
Advanced: How can green chemistry principles be applied to optimize synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with Cyrene™ (a bio-based solvent) to reduce environmental impact .
- Catalysis : Use immobilized lipases for enantioselective amide bond formation, minimizing metal catalysts .
Advanced: What computational tools predict metabolic pathways for this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate hepatic metabolism (CYP450 isoforms) and metabolite identification .
- Molecular Dynamics : Simulate binding to cytochrome P450 enzymes (GROMACS) to predict oxidation sites .
Advanced: How to ensure regulatory compliance in impurity profiling?
Methodological Answer:
- ICH Guidelines : Follow Q3A(R2) for identifying impurities >0.1%. Use LC-MS/MS to characterize genotoxic nitroso derivatives .
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
